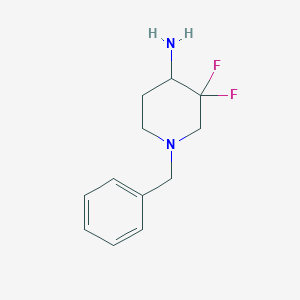

1-Benzyl-3,3-difluoropiperidin-4-amine

Description

1-Benzyl-3,3-difluoropiperidin-4-amine (CAS: 1039741-55-3) is a fluorinated piperidine derivative with a benzyl group at the N1 position and two fluorine atoms at the C3 positions of the piperidine ring. The compound is commercially available with a purity of 95% ().

The 3,3-difluoro substitution on the piperidine ring enhances metabolic stability and lipophilicity, which are critical for improving pharmacokinetic properties. This compound is often employed as a building block in the synthesis of drug candidates, though its direct therapeutic applications remain under investigation .

Properties

IUPAC Name |

1-benzyl-3,3-difluoropiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-12(14)9-16(7-6-11(12)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGYDHWSKUCHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101250091 | |

| Record name | 3,3-Difluoro-1-(phenylmethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039741-55-3 | |

| Record name | 3,3-Difluoro-1-(phenylmethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1039741-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluoro-1-(phenylmethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzyl-3,3-difluoropiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-3,3-difluoropiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Chemical Reactions

The compound can undergo several reactions:

- Oxidation : Using agents like potassium permanganate to form ketones or carboxylic acids.

- Reduction : Utilizing lithium aluminum hydride (LiAlH) to produce amines or alcohols.

- Substitution : Nucleophilic substitution at the benzyl or piperidine positions to create various derivatives.

Medicinal Chemistry

1-Benzyl-3,3-difluoropiperidin-4-amine has garnered attention in medicinal chemistry due to its potential therapeutic applications:

- Anticonvulsant Activity : Similar compounds have shown efficacy in animal models for seizure disorders.

- Neurotransmitter Modulation : Its structure allows interaction with neurotransmitter receptors, potentially impacting neurological pathways.

Research indicates several biological activities associated with this compound:

- Antiparasitic Activity : Demonstrated significant growth inhibition of Trypanosoma brucei, making it a candidate for developing antiparasitic drugs.

- Pharmacokinetics : Exhibits favorable profiles, including the ability to penetrate the blood-brain barrier, crucial for treating central nervous system disorders.

Industrial Applications

In industry, this compound serves as:

- A building block in synthesizing more complex organic molecules.

- A reagent in various organic transformations.

Antiparasitic Research

In studies focused on Trypanosoma brucei, derivatives related to this compound exhibited significant in vitro growth inhibition. This highlights its potential as a lead compound for new antiparasitic therapies aimed at diseases like African sleeping sickness .

Pharmacokinetic Studies

Research has shown that compounds with similar structures effectively penetrate the blood-brain barrier. This property is essential for treating neurological disorders such as Alzheimer's disease and schizophrenia .

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-difluoropiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The benzyl group may also play a role in modulating the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 1-benzyl-3,3-difluoropiperidin-4-amine, highlighting differences in substituents, physicochemical properties, and reported bioactivities:

Key Differences and Implications

Fluorination vs. Methylation

- This compound : Fluorine atoms increase electronegativity and reduce metabolic oxidation compared to methyl groups. This enhances blood-brain barrier penetration and stability in vivo .

Aromatic Substituents

- 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine : The CF₃ group increases lipophilicity and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but also raise toxicity concerns (e.g., irritant properties) .

- YA1 (Pyrrolidine derivative) : The pyrrolidine core and spiroisoxazoline rings exhibit distinct conformational flexibility, favoring interactions with planar biological targets (e.g., DNA topoisomerases) .

Biological Activity

1-Benzyl-3,3-difluoropiperidin-4-amine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a benzyl group and two fluorine atoms at the 3-position, enhances its interaction with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Chemical Formula | CHFN |

| Molecular Weight | 229.24 g/mol |

| Structural Features | Benzyl group, difluorinated piperidine ring |

| CAS Number | 1039741-54-2 |

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity towards these targets. This can lead to significant biological effects, including modulation of neurotransmitter systems and potential therapeutic benefits in various disease models.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties in animal models. The structure-activity relationship studies suggest that modifications in the piperidine ring influence efficacy against seizures .

- Neurotransmitter Modulation : The compound's structural similarity to other piperidine derivatives allows it to interact with neurotransmitter receptors, potentially affecting pathways involved in neurological disorders.

Case Studies

- Antiparasitic Activity : In studies focused on Trypanosoma brucei, a model for African sleeping sickness, derivatives related to this compound demonstrated significant growth inhibition in vitro, indicating potential as a lead compound for developing new antiparasitic drugs .

- Pharmacokinetics and Selectivity : Research has shown that compounds with similar structures exhibit favorable pharmacokinetic profiles, including the ability to penetrate the blood-brain barrier effectively. This property is crucial for treating central nervous system disorders .

Research Applications

This compound has diverse applications in scientific research:

- Medicinal Chemistry : It serves as a scaffold for designing new drugs targeting various diseases.

- Chemical Synthesis : The compound is utilized as an intermediate in synthesizing more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.